MFCD18317551
Description
For instance, compounds with MDL identifiers such as MFCD13185769 (CAS 50551-17-2) and MFCD00039227 (CAS 1533-03-5) share functional groups like trifluoromethyl (-CF₃) and nitro (-NO₂) substituents on aromatic rings, which are critical for their physicochemical and biological properties . These compounds typically exhibit high thermal stability, moderate solubility in polar solvents, and bioactivity relevant to pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c1-19-11-4-7(2-3-10(11)15)9-6-16-12(14)5-8(9)13(17)18/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMHBAPYRZFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687577 | |
| Record name | 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-77-8 | |
| Record name | 2-Chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid typically involves the chlorination of 5-(4-fluoro-3-methoxyphenyl)isonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and chlorination, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present in derivatives) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the methoxy group would produce an aldehyde or carboxylic acid.
Scientific Research Applications
2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Profiles
Key Observations :
- MFCD13185769 (C₈H₄F₃NO₃) has a higher TPSA due to its nitro and aldehyde groups, enhancing polar interactions but reducing membrane permeability compared to MFCD00039227 (C₁₀H₉F₃O), which lacks hydrogen bond donors .
- MFCD05864717 (C₁₄H₁₇NO₃) shows lower solubility despite a higher molecular weight, likely due to its bulky Boc-protected indole structure .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison
| Compound | CYP Inhibition | BBB Permeability | P-gp Substrate | Leadlikeness |
|---|---|---|---|---|
| MFCD13185769 | CYP1A2 (Yes) | No | No | Yes |
| MFCD11044885 (C₆H₃Cl₂N₃) | CYP2D6 (Weak) | Yes | Yes | No |
| MFCD05864717 | CYP1A2 (Yes) | Yes | No | Yes |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
